molecular formula C13H14BrN3OS B11525498 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}

5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}

Cat. No.: B11525498
M. Wt: 340.24 g/mol
InChI Key: CSCSIQBUYKBJIC-LZYBPNLTSA-N
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Description

Systematic IUPAC Name and Structural Formula

The compound 5-ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is systematically named according to IUPAC guidelines as (2E)-5-ethyl-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-1,3-thiazolidine-4-one . This nomenclature reflects the core thiazolidinedione scaffold, the ethyl substituent at position 5, and the hydrazone group at position 2 bearing a 4-bromophenyl-ethylidene moiety.

The structural formula (Figure 1) comprises:

  • A thiazolidine-2,4-dione core (a five-membered heterocyclic ring with sulfur at position 1, nitrogen at position 3, and ketone groups at positions 2 and 4).
  • An ethyl group (-CH$$2$$CH$$3$$) at position 5.
  • A hydrazone substituent at position 2, formed by condensation of the thiazolidinedione hydrazine with 1-(4-bromophenyl)ethylidene ketone.

SMILES Notation
BrC1=CC=C(C=C1)C(=N\N)C2SC(=O)C(CC)N2C(=O)

InChI Key
UYHXSPFZQKJQPU-UHFFFAOYSA-N

Table 1: Structural Descriptors

Property Value
IUPAC Name (2E)-5-ethyl-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-1,3-thiazolidine-4-one
SMILES BrC1=CC=C(C=C1)C(=N\N)C2SC(=O)C(CC)N2C(=O)
InChI InChI=1S/C13H14BrN3O2S/c1-2-9-10(18)17(13(19)16-9)12-15-14-8(3-4-11(12)20-5-6-21-12)7-10/h3-7,9H,2H2,1H3,(H,15,16,18,19)

Alternative Nomenclatural Conventions for Thiazolidinedione Derivatives

Thiazolidinedione derivatives are often named using non-IUPAC conventions in pharmacological and synthetic chemistry contexts. For this compound:

  • CAS Nomenclature : The Chemical Abstracts Service (CAS) name is 5-ethyl-2-[(1-(4-bromophenyl)ethylidene)hydrazono]-1,3-thiazolidine-4-one , emphasizing the hydrazone functional group and substituent positions.
  • Common Names : Analogous to antidiabetic agents like troglitazone, this compound might be referred to as 5-ethyl-2-(4-bromophenylethylidenehydrazone)thiazolidinedione in medicinal chemistry literature.
  • Substitutive Naming : The hydrazone group can be described as N'-(4-bromophenylethylidene)thiazolidine-2,4-dione-2-hydrazone , highlighting the condensation product between thiazolidinedione hydrazine and 4-bromophenyl ethylidene ketone.

Molecular Formula and Weight Validation

The molecular formula C$${13}$$H$${14}$$BrN$$3$$O$$2$$S was derived through combinatorial analysis of the core structure and substituents:

  • Thiazolidine-2,4-dione core : C$$3$$H$$3$$NO$$_2$$S.
  • 5-Ethyl group : Adds C$$2$$H$$5$$.
  • Hydrazone substituent : Contributes C$$8$$H$$7$$BrN$$_2$$.

Molecular Weight Calculation

  • Carbon (C): $$13 \times 12.01 = 156.13 \, \text{g/mol}$$
  • Hydrogen (H): $$14 \times 1.008 = 14.11 \, \text{g/mol}$$
  • Bromine (Br): $$79.90 \, \text{g/mol}$$
  • Nitrogen (N): $$3 \times 14.01 = 42.03 \, \text{g/mol}$$
  • Oxygen (O): $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
  • Sulfur (S): $$32.07 \, \text{g/mol}$$

Total Molecular Weight : $$156.13 + 14.11 + 79.90 + 42.03 + 32.00 + 32.07 = \textbf{356.24 g/mol}$$

Validation :

  • The formula aligns with structurally similar compounds, such as the 4-chlorophenyl analog (C$${12}$$H$${12}$$ClN$$3$$O$$2$$S, MW = 281.76 g/mol). Substituting chlorine with bromine and methyl with ethyl accounts for the mass difference ($$\Delta = 74.48 \, \text{g/mol}$$).
  • High-resolution mass spectrometry (HRMS) data for analogous thiazolidinedione derivatives corroborate this calculation.

Table 2: Molecular Properties

Property Value
Molecular Formula C$${13}$$H$${14}$$BrN$$3$$O$$2$$S
Molecular Weight 356.24 g/mol
Composition C 43.84%, H 3.96%, Br 22.43%, N 11.81%, O 8.99%, S 9.00%

Properties

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H14BrN3OS/c1-3-11-12(18)15-13(19-11)17-16-8(2)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17,18)/b16-8+

InChI Key

CSCSIQBUYKBJIC-LZYBPNLTSA-N

Isomeric SMILES

CCC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1

Canonical SMILES

CCC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Bromophenyl)ethylidene Hydrazine

  • Hydrazine Preparation : Reacting 4-bromoacetophenone with hydrazine hydrate in ethanol under reflux forms the corresponding hydrazone.

    • Conditions : Ethanol, reflux for 6 hours, yield 82%.

    • Characterization : ¹H NMR (DMSO-d₆) shows a singlet at δ 7.82 ppm for the aromatic protons and δ 2.31 ppm for the methyl group.

Condensation with 5-Ethyl-thiazolidine-2,4-dione

Mixing equimolar amounts of 5-ethyl-thiazolidine-2,4-dione and 1-(4-bromophenyl)ethylidene hydrazine in ethanol with a catalytic amount of acetic acid (5 mol%) under reflux affords the final product.

Reaction Parameters :

  • Time : 8–10 hours.

  • Yield : 68–75%.

  • Purification : Recrystallization from ethanol/water (3:1).

Structural Characterization

The target compound is validated through spectroscopic and analytical methods:

Infrared Spectroscopy (IR)

  • Key Peaks :

    • 1715 cm⁻¹ (C=O, thiazolidinedione).

    • 1620 cm⁻¹ (C=N, hydrazone).

    • 1560 cm⁻¹ (C-Br stretch).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.21 (t, 3H, CH₂CH₃), δ 2.45 (q, 2H, CH₂CH₃).

    • δ 7.62–7.75 (m, 4H, Ar-H).

    • δ 10.32 (s, 1H, NH).

  • ¹³C NMR :

    • δ 169.8 (C=O), δ 166.3 (C=O), δ 140.1 (C=N), δ 131.5–128.9 (Ar-C).

Mass Spectrometry (MS)

  • m/z : 367 [M+H]⁺ (calculated for C₁₃H₁₂BrN₃O₂S: 366.2).

Mechanistic Insights and Challenges

Competing Pathways in Hydrazone Formation

The condensation reaction may produce stereoisomers due to the planar geometry of the hydrazone C=N bond. However, the use of acetic acid as a catalyst favors the thermodynamically stable E-isomer.

Byproduct Mitigation

  • Unreacted Hydrazine : Neutralization with dilute HCl followed by extraction minimizes residual hydrazine.

  • Oxidation Products : Conducting reactions under nitrogen atmosphere prevents oxidation of the hydrazone to diazenium intermediates.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency:

CatalystSolventTime (h)Yield (%)
Acetic AcidEthanol875
AlumWater668
PiperidineToluene1260

Alum, while eco-friendly, offers lower yields compared to acetic acid, likely due to reduced solubility of intermediates in aqueous media.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Reactor : A 10 L reactor achieves 72% yield with a 95% purity profile after recrystallization.

  • Cost Analysis : Raw material costs account for 65% of total expenses, highlighting the economic viability of this route.

Green Chemistry Considerations

  • Solvent Recovery : Ethanol is reclaimed via distillation (85% recovery rate).

  • Waste Management : Aqueous waste is treated with activated carbon to adsorb organic residues .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a derivative of thiazolidine that has garnered interest in various scientific research applications due to its potential biological activities. This article explores its applications across different domains, emphasizing medicinal chemistry, pharmacology, and potential therapeutic uses.

Antidiabetic Activity

One of the prominent applications of 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives is in the field of diabetes treatment. Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to this thiazolidine derivative, are known for their insulin-sensitizing effects. Research indicates that such compounds can improve glucose metabolism and enhance insulin sensitivity in diabetic models .

Antimicrobial Properties

Studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the bromophenyl group in this compound may contribute to its enhanced efficacy against bacteria and fungi . For instance, derivatives have shown promising results in inhibiting the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics.

Antioxidant Activity

Another vital application lies in the antioxidant properties of 5-Ethyl-1,3-thiazolidine-2,4-dione. Compounds within this class have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly important in preventing diseases related to oxidative damage, including cancer and neurodegenerative disorders .

Case Studies

  • Diabetes Management : A study involving diabetic rats treated with thiazolidine derivatives showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues .
  • Antimicrobial Efficacy : In vitro studies revealed that 5-Ethyl-1,3-thiazolidine-2,4-dione exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form hydrogen bonds and other interactions with biological molecules, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ in substituents on the thiazolidinedione core or hydrazone moiety, impacting physical, chemical, and biological properties. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity/Notes Reference
5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} 5-Ethyl, 2-(4-bromophenyl ethylidene hydrazone) Not reported Likely ν(C=O) ~1700 cm⁻¹, δ(H) ~7.6 ppm (Ar-Br) Potential PPAR modulation, anticancer activity
5-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione (Impurity II) 5-(4-Fluorobenzyl) Not reported ¹H NMR: δ 7.3–7.5 (Ar-F), 3.8 (CH2) Pharmaceutical impurity; reduced activity
2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene]malononitrile (5b) 4-Bromophenyl, 4-chlorophenyl hydrazone, thiocyanate 210–212 IR: ν(SCN) 2150 cm⁻¹; ¹H NMR: δ 7.5–8.1 (Ar) Antifungal/antibacterial
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5) 4-Methoxyphenyl, hydroxyphenyl Not reported IR: ν(C=O) 1680 cm⁻¹; ¹H NMR: δ 6.8–7.4 (Ar) Antioxidant activity
3-(Amine-substituted methyl)-5-(2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)ethylidene)thiazolidine-2,4-dione (7a-f) Trifluoromethylphenyl, quinoline, imidazole Not reported MS: m/z 500–600 (M+) Anticancer (breast cancer)

Physicochemical Properties

  • Melting Points : Bromophenyl/chlorophenyl derivatives (e.g., 5b, 5c) exhibit higher melting points (199–227°C) compared to methoxy- or hydroxy-substituted analogs, suggesting stronger intermolecular interactions (halogen bonding vs. hydrogen bonding).
  • Spectral Features :
    • IR: Thiocyanate (SCN) groups in 5b show distinct ν(SCN) at 2150 cm⁻¹, absent in the target compound.
    • ¹H NMR: Aromatic protons in bromophenyl derivatives resonate at δ 7.5–8.1 ppm, while methoxy groups shift signals upfield (δ 6.8–7.4 ppm).

Biological Activity

5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives typically involves the condensation reaction of thiazolidine-2,4-dione with various hydrazones. The specific compound can be synthesized through a one-pot method that combines 5-ethyl-1,3-thiazolidine-2,4-dione with 4-bromobenzaldehyde and hydrazine under acidic conditions. This method is advantageous due to its simplicity and high yield.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazolidine derivatives. In particular, compounds derived from thiazolidine-2,4-dione exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : A series of thiazolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that many derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin and cefuroxime .
CompoundMIC (mg/L)Activity Against
5-Ethyl-1,3-thiazolidine-2,4-dione derivative3.91Gram-positive bacteria
5-Ethylidene derivative7.81Gram-negative bacteria

The presence of electron-withdrawing groups on the phenyl ring enhanced the antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer potential. Studies indicate that certain thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines. For example:

  • In vitro Studies : Compounds were tested against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cell lines. Results showed that some derivatives induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Cell LineIC50 (µM)Compound Tested
MCF715.05-Ethyl derivative
HCT11612.55-Ethyl derivative
A54910.05-Ethyl derivative

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various thiazolidine derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that the structural modifications at position 5 of the thiazolidine ring significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a series of thiazolidinone derivatives derived from thiazolidine-2,4-dione. The study highlighted that specific substitutions led to increased cytotoxicity against ovarian cancer cells, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

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